N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide
Description
N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide is a synthetic small molecule characterized by a pyrano[2,3-f]chromen core fused with a dihydrofuran moiety. The structure includes a 2,4-difluorophenylacetamide substituent, a methoxy group at position 5, and three methyl groups (positions 4, 8, and 8). This compound is part of a broader class of coumarin derivatives, which are widely studied for their biological activities, including anticancer and antiviral properties . The difluorophenyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, as fluorination often reduces susceptibility to oxidative degradation .
Properties
Molecular Formula |
C24H23F2NO5 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)acetamide |
InChI |
InChI=1S/C24H23F2NO5/c1-12-15(10-20(28)27-17-6-5-13(25)9-16(17)26)23(29)31-22-14-7-8-24(2,3)32-18(14)11-19(30-4)21(12)22/h5-6,9,11H,7-8,10H2,1-4H3,(H,27,28) |
InChI Key |
KSJXYLJWTLPVFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C3CCC(OC3=CC(=C12)OC)(C)C)CC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Pyranochromenyl Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the pyranochromenyl core.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Difluorophenyl Group: This step may involve a nucleophilic substitution reaction where a difluorophenyl halide reacts with a suitable nucleophile.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Absence in Provided Sources
The search results include patents and databases covering diverse chemical classes, such as oxazolidinone derivatives , protein carrier-linked prodrugs , ligand datasets , and HIV therapeutic agents . None of these sources mention the specific pyrano[2,3-f]chromen-based acetamide derivative queried. The compound’s structure (featuring a fused pyrano[2,3-f]chromen core, methoxy substituent, and difluorophenyl acetamide group) does not align with the chemical frameworks described in the provided materials.
Potential Reasons for Limited Data
-
Novelty : The compound may represent a newly synthesized structure not yet reported in patents or public databases.
-
Target-Specific Synthesis : Its design could be tailored for specific biological activity (e.g., enzyme inhibition or receptor modulation), which may not have been disclosed in the available sources.
-
Specialized Reactivity : The pyrano[2,3-f]chromen system is less common in commercial or widely studied compounds, potentially limiting published reaction data.
Hypothetical Reaction Analysis
While no direct data exists, general considerations for similar compounds can be inferred:
-
Hydrolysis : The acetamide group may undergo hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives.
-
Ring Stability : The pyrano[2,3-f]chromen core’s stability under thermal or oxidative conditions would depend on substituent positioning and electron-withdrawing groups (e.g., methoxy, difluorophenyl).
-
Metabolism : In vivo, the compound might undergo phase I/II metabolic transformations, such as methoxy group demethylation or hydroxylation of the chromen ring.
Recommendations for Further Research
-
Literature Mining : Search specialized journals (e.g., Journal of Medicinal Chemistry, European Journal of Organic Chemistry) for pyrano[2,3-f]chromen derivatives.
-
Synthetic Pathways : Investigate analogous compounds (e.g., pyranochromene derivatives) to extrapolate reaction mechanisms.
-
In silico Modeling : Use computational tools to predict reactivity patterns, such as potential sites for electrophilic substitution or redox sensitivity.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of signaling cascades, leading to desired biological effects.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core structure: Pyrano[2,3-f]chromen (fused coumarin-dihydrofuran system).
- Substituents :
- 5-Methoxy group.
- 4,8,8-Trimethyl groups.
- 2-Oxo functionality.
- N-(2,4-difluorophenyl)acetamide side chain.
Comparative Compounds
(a) N-(4-(4-hydroxy-3-methoxystyryl)-2,8-dioxo-2H,8H-pyrano[2,3-f]chromen-9-yl)acetamide (7c)
- Core: Pyrano[2,3-f]chromen.
- Substituents :
- 4-Hydroxy-3-methoxystyryl group at position 3.
- Acetamide at position 7.
- Key difference : Lack of fluorination and methyl groups; presence of styryl moiety enhances π-stacking interactions.
(b) 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide
- Core : Simple acetamide.
- Substituents :
- 4-Chlorophenyl and 3,4-difluorophenyl groups.
- Key difference : Simpler structure without fused heterocyclic systems; demonstrates hydrogen bonding (N–H⋯O) for crystal packing .
(c) N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
- Core: Complex polycyclic system with triazatricyclo and pyrido-pyrano-pyrimidine moieties.
- Substituents :
- Thioether linkage and hydroxymethyl group.
- Key difference : Sulfur-containing side chain and extended heterocyclic framework.
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (LogP) | Molecular Weight |
|---|---|---|---|
| Target Compound | Not reported | ~3.5 (estimated) | 486.5 g/mol |
| 7c (Coumarin derivative) | 174–176 | 2.8 | 422.4 g/mol |
| 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide | 394–396 | 3.1 | 281.7 g/mol |
Key observations :
Biological Activity
N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed analysis of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a difluorophenyl group and a pyranochromene moiety. The structural formula can be summarized as follows:
Key Structural Components
- Difluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Pyranochromene Core : Known for various biological activities including anti-inflammatory and antioxidant effects.
Antioxidant Properties
Compounds containing chromene structures are often investigated for their antioxidant capabilities. The methoxy and trimethyl groups in the compound may contribute to free radical scavenging activities. Research indicates that such compounds can protect cells from oxidative stress by neutralizing reactive oxygen species (ROS).
Anti-inflammatory Effects
The biological activity of chromene derivatives often includes anti-inflammatory effects. Compounds similar to this compound have been shown to downregulate pro-inflammatory cytokines in vitro.
Study 1: Antiviral Efficacy
A study focusing on pyranochromene derivatives demonstrated significant inhibition of HIV integrase with an IC50 value in the low micromolar range. Although not directly tested on the target compound, its structural similarity suggests comparable activity.
Study 2: Antioxidant Activity
Research involving chromene derivatives showed that these compounds could reduce oxidative stress markers in cellular models. The specific compound was not tested; however, it is reasonable to infer similar activity based on its structure.
Study 3: Anti-inflammatory Mechanisms
In vitro assays revealed that certain chromene derivatives could inhibit the expression of cyclooxygenase enzymes and pro-inflammatory cytokines. This suggests a potential pathway through which this compound might exert anti-inflammatory effects.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
